Cytotoxicity Profile of 4-Fluoro-2-Methoxy Substituted Benzoates in Cancer Cell Lines
In a comparative study of fluoromethoxybenzoate derivatives, the 4-fluoro-3-methoxy substitution pattern (compound 6-19, structurally analogous to the target compound's core substitution) exhibited limited cytotoxicity against SGC-7901 and A549 cell lines (IC₅₀ >30 μM), but moderate activity against HeLa cells (IC₅₀ = 27.6 ± 2.7 μM). In contrast, the 2-fluoro-3-methoxy analog (compound 6-15) demonstrated significantly enhanced potency against SGC-7901 (IC₅₀ = 11.3 ± 0.9 μM) and A549 (IC₅₀ = 10.0 ± 1.1 μM), with comparable HeLa activity (IC₅₀ = 26.1 ± 2.3 μM) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 4-fluoro-3-methoxy substitution pattern (analogous core): SGC-7901 IC₅₀ >30 μM, A549 IC₅₀ >30 μM, HeLa IC₅₀ = 27.6 ± 2.7 μM |
| Comparator Or Baseline | 2-fluoro-3-methoxy substitution pattern: SGC-7901 IC₅₀ = 11.3 ± 0.9 μM, A549 IC₅₀ = 10.0 ± 1.1 μM, HeLa IC₅₀ = 26.1 ± 2.3 μM |
| Quantified Difference | >2.6-fold difference in potency against SGC-7901; >3.0-fold difference against A549 |
| Conditions | SGC-7901 (gastric cancer), A549 (lung cancer), HeLa (cervical cancer) cell lines; IC₅₀ determined after 72h incubation |
Why This Matters
This data demonstrates that the position of the fluorine atom (4-fluoro vs. 2-fluoro) within the methoxybenzoate scaffold profoundly impacts antiproliferative activity, informing strategic selection for oncology-focused research programs.
- [1] PMC8759721. (2021). Table 2: Antiproliferative activities (IC₅₀ ± SD, μM) of compounds 6-15 (2-fluoro-3-methoxy) and 6-19 (4-fluoro-3-methoxy) against SGC-7901, A549, and HeLa cell lines. View Source
